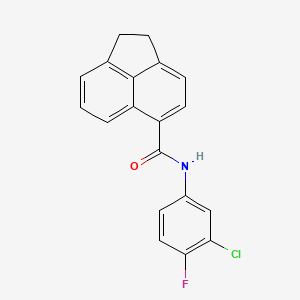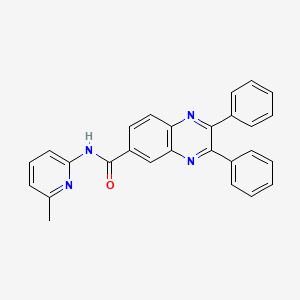
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
描述
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as CFM-2, is a synthetic compound that has been extensively used in scientific research due to its unique properties. CFM-2 belongs to the class of acenaphthene derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects.
作用机制
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in pain and inflammation. N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to selectively inhibit COX-2 activity without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of using N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. Another advantage is its selective inhibition of COX-2 activity, which allows for the study of the specific role of COX-2 in pain and inflammation. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research could focus on the development of new analogs of N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide that exhibit improved solubility and bioavailability. Another area of research could focus on the identification of new targets for N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, which could lead to the development of new drugs for the treatment of pain and inflammation. Finally, future research could focus on the clinical development of N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, which could lead to the development of a new class of analgesic and anti-inflammatory drugs.
科学研究应用
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively used in scientific research due to its potent analgesic and anti-inflammatory effects. It has been found to be effective in a variety of animal models of pain and inflammation, including acute and chronic pain, neuropathic pain, and inflammatory pain. N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to be effective in reducing pain and inflammation associated with arthritis and cancer.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-16-10-13(7-9-17(16)21)22-19(23)15-8-6-12-5-4-11-2-1-3-14(15)18(11)12/h1-3,6-10H,4-5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFSBAARXFVAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B3530800.png)
![isopropyl 2-chloro-5-{[(2-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B3530814.png)
![N-mesityl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3530815.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3530823.png)
![7-allyl-1,3-dimethyl-8-[4-(1H-tetrazol-5-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3530824.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3530830.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B3530839.png)
![methyl [5-(2,4-diethoxybenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530849.png)
![5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one](/img/structure/B3530854.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-furamide](/img/structure/B3530858.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide](/img/structure/B3530871.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3530887.png)